molecular formula C9H19ClFNO B1441780 3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride CAS No. 1220016-39-6

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441780
CAS No.: 1220016-39-6
M. Wt: 211.7 g/mol
InChI Key: HTSSSARHSSFXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR (400 MHz, D₂O, δ ppm):

Proton Environment Chemical Shift Multiplicity
Piperidine N–H (HCl salt) 3.20–3.50 Broad
Piperidine H-3 (axial) 2.80–3.00 Multiplet
–CH₂CH₂OCH₂CH₂F backbone 1.40–1.80 Multiplet
–OCH₂CH₂F 3.60–3.80 Triplet
Fluorine-coupled –CH₂F 4.50–4.70 Quartet

¹³C NMR (100 MHz, D₂O, δ ppm):

Carbon Environment Chemical Shift
Piperidine C-3 45.2
–CH₂CH₂OCH₂CH₂F (methylene groups) 25.8, 40.1
–OCH₂CH₂F 69.5 (d, J=160 Hz, C–F coupling)
Piperidine ring carbons 22.4–55.6

The fluorine atom induces splitting in adjacent protons and carbons due to ¹H–¹⁹F and ¹³C–¹⁹F coupling .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry of the compound reveals characteristic fragments:

m/z Fragment Ion Proposed Structure
211.71 [M+H]⁺ (molecular ion) Intact protonated molecule
175.63 [M+H–HCl]⁺ Loss of hydrochloride
132.10 C₇H₁₄NO⁺ Piperidine ring with ethyl side chain
89.05 C₅H₁₀N⁺ Protonated piperidine
63.03 C₃H₇N⁺ Cyclic amine fragment

The base peak at m/z 89.05 corresponds to the piperidinium ion, confirming the heterocycle’s stability under ionization.

Properties

IUPAC Name

3-[2-(2-fluoroethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO.ClH/c10-4-7-12-6-3-9-2-1-5-11-8-9;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSSSARHSSFXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Fluoroethoxy)ethyl Intermediate

  • The 2-(2-fluoroethoxy)ethyl group is commonly prepared by nucleophilic substitution of 2-fluoroethanol with a suitable leaving group-containing ethyl derivative (e.g., 2-bromoethyl or 2-tosylethyl ether).
  • Fluorination is introduced early to avoid instability of fluoroalkyl groups under harsh conditions.

Alkylation of Piperidine

  • The piperidine nucleus is alkylated at the 3-position using the prepared 2-(2-fluoroethoxy)ethyl intermediate.
  • Typical alkylating agents include halides or tosylates of the fluoroethoxyethyl moiety.
  • The reaction is performed under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to promote nucleophilic substitution.

Formation of Hydrochloride Salt

  • The free base of 3-[2-(2-fluoroethoxy)ethyl]piperidine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution) to precipitate the hydrochloride salt.
  • This step improves compound stability, crystallinity, and ease of handling.

Research Findings and Process Optimization

Equilibration and Stereochemistry Control

  • Research on related piperidine derivatives (e.g., trans- and cis-piperidine-2,5-dicarboxylates) demonstrates that stereochemical control is critical for biological activity and synthetic yield.
  • Equilibration between cis and trans isomers can be achieved under mild acidic conditions with aldehydes in carboxylic acid solvents, which may be adapted for related piperidine synthesis.

Yield and Purity Considerations

  • Optimizing reaction temperature and solvent polarity is essential to maximize alkylation efficiency and minimize side reactions such as elimination or over-alkylation.
  • Purification is typically achieved by recrystallization of the hydrochloride salt or chromatographic techniques.

Data Table: Typical Reaction Conditions

Step Reagents/Conditions Solvent Temperature Notes
2-(2-Fluoroethoxy)ethyl Synthesis 2-Fluoroethanol + 2-bromoethyl derivative + Base DMF or Acetonitrile 40–80 °C Nucleophilic substitution
Alkylation of Piperidine Piperidine + 2-(2-Fluoroethoxy)ethyl halide + Base DMF or Acetonitrile 50–100 °C SN2 reaction, control of regioselectivity
Hydrochloride Salt Formation Free base + HCl (gas or solution) Ethanol or Ether 0–25 °C Precipitation of hydrochloride salt

Chemical Reactions Analysis

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its therapeutic potential in various diseases:

  • Neurodegenerative Diseases : Research indicates that it may be effective in treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Its mechanism involves inhibiting monoacylglycerol lipase, which is linked to neuroinflammation and neurodegeneration .
  • Pain Management : There is evidence suggesting analgesic properties through interactions with pain receptors, making it a candidate for pain management therapies .
  • Cancer Treatment : The compound shows promise in targeting specific cancer types due to its interaction with sigma receptors, which are overexpressed in various tumors .

The biological activity spectrum of 3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride includes:

Biological ActivityPotential Targets
AntimicrobialBacterial and fungal membranes
AnticancerEnzymes involved in cell proliferation
AnalgesicOpioid receptors
NeuroprotectiveNeurotransmitter receptors

Recent studies have demonstrated that the introduction of the fluoroethoxy group enhances the compound's lipophilicity, improving its efficacy against pathogens and tumors .

Imaging and Diagnostics

The compound can be utilized in medical diagnostics, particularly in imaging techniques like PET scans. Its ability to bind to specific receptors allows it to serve as a radioligand for visualizing tumors and assessing neuroinflammation .

Antimicrobial Activity

A study highlighted the significant antimicrobial properties of piperidine derivatives, including this compound. The fluorine substitution was shown to enhance membrane penetration, resulting in improved efficacy against various bacterial strains .

Analgesic Effects

Preliminary research indicated that similar compounds could interact with opioid receptors, suggesting potential use as analgesics. In vivo studies demonstrated pain relief effects comparable to established analgesics .

Neuroprotective Properties

In vitro studies indicated that this compound modulates neurotransmitter levels, which may have implications for treating neurodegenerative diseases. Its ability to influence neurotransmission could lead to protective effects against neuronal damage .

Mechanism of Action

The mechanism of action of 3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group may enhance its binding affinity and selectivity towards these targets, leading to specific biological effects . The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Hydrochlorides

Structural Features and Substituent Effects

The table below compares substituents, molecular weights, and key properties of analogous compounds:

Compound Name Substituent Features Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3-[2-(2-tert-Butyl-4-chlorophenoxy)ethyl]piperidine HCl Bulky tert-butyl and chloro groups 344.3 Likely high lipophilicity; steric effects
4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine HCl Electron-withdrawing CF₃ group 309.8 Enhanced metabolic stability
3-[2-(Isopentyloxy)ethyl]piperidine HCl Branched alkoxy chain 235.8 Moderate solubility; irritant
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl Electron-donating methyl groups 295.8 Potential antimicrobial activity
2-[2-(3-Ethylphenoxy)ethyl]piperidine HCl Ethyl-substituted phenoxy 297.8 Irritant; acute oral toxicity (Category 4)

Key Observations :

  • Fluorine-Containing Derivatives : The trifluoromethyl group in enhances stability, suggesting that the 2-fluoroethoxy group in the target compound may similarly resist oxidation.
  • Electron-Donating Groups : Methyl or ethyl substituents () increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Physicochemical Properties
  • Solubility : Branched alkoxy chains (e.g., isopentyloxy in ) reduce crystallinity, improving solubility in organic solvents.
  • Stability: Fluorinated derivatives () exhibit higher stability under physiological conditions compared to non-fluorinated analogs.

Biological Activity

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride is a synthetic compound that belongs to the piperidine class. This compound is of particular interest due to its potential biological activities, which may include effects on various receptors and enzymes. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

  • Chemical Formula : C₁₃H₁₉ClFNO
  • CAS Number : 1220016-39-6
  • Molecular Weight : 253.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : This compound may act as an agonist or antagonist at various receptors, influencing neurotransmission and other physiological processes.
  • Enzyme Modulation : It has been shown to affect the activity of certain enzymes, potentially altering metabolic pathways.

Biological Activity Spectrum

Recent studies have utilized in silico methods to predict the biological activity spectrum of piperidine derivatives, including this compound. The findings indicate a broad range of potential activities:

Biological Activity Potential Targets
AntimicrobialBacterial and fungal cell membranes
AnticancerEnzymes involved in cell proliferation
AnalgesicPain receptors (e.g., opioid receptors)
NeuroprotectiveNeurotransmitter receptors (e.g., serotonin)

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that piperidine derivatives exhibit significant antimicrobial properties against various pathogens. The introduction of fluorine in this compound enhances its lipophilicity, improving membrane penetration and efficacy against bacteria .
  • Analgesic Effects : Preliminary research indicates that compounds similar to this compound may interact with opioid receptors, suggesting potential use as analgesics .
  • Neuroprotective Properties : In vitro studies have shown that this compound can modulate neurotransmitter levels, which may have implications for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

Compound Biological Activity
1-Methyl-4-phenylpiperidineStrong analgesic effects
4-(2-Fluorophenyl)piperidineAntidepressant properties
N-Boc-4-piperidoneAnticancer activity

These comparisons highlight the unique potential of this compound in various therapeutic areas.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) if aerosol formation is possible .
  • Ventilation : Work in a fume hood to minimize inhalation risks, as piperidine derivatives may release toxic gases under decomposition .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent uncontrolled reactions .
  • Storage : Store at 2–8°C in airtight containers, segregated from strong oxidizers .

Q. How can researchers characterize the purity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC with UV detection (λ = 210–260 nm) for purity assessment. Confirm structural integrity via 1^1H/13^13C NMR and FT-IR spectroscopy .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor hydrolysis products via LC-MS. Note: Fluorinated ethers may degrade under acidic/alkaline conditions .

Q. What synthetic routes are feasible for producing this compound?

  • Methodological Answer :

  • Stepwise Alkylation : React piperidine with 2-(2-fluoroethoxy)ethyl bromide in anhydrous THF, using K2_2CO3_3 as a base. Purify via recrystallization (ethanol/ethyl acetate) .
  • Hydrochloride Salt Formation : Bubble dry HCl gas through the freebase solution in diethyl ether. Confirm stoichiometry via gravimetric analysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to map potential energy surfaces for SN2 mechanisms at the fluoroethoxy group. Compare activation energies with experimental kinetics .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS to optimize dielectric stabilization .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects Analysis : Investigate restricted rotation in the piperidine ring using variable-temperature NMR (−50°C to 50°C) to identify conformational equilibria .
  • Isotopic Labeling : Synthesize 19^{19}F-labeled analogs to track electronic environments and validate assignments via 2D NOESY .

Q. What strategies optimize the scalability of this compound’s synthesis while minimizing hazardous intermediates?

  • Methodological Answer :

  • Flow Chemistry : Design a continuous-flow reactor to control exothermic alkylation steps and reduce waste. Monitor in-line via PAT (Process Analytical Technology) .
  • Green Solvent Substitution : Replace THF with cyclopentyl methyl ether (CPME) for safer, recyclable reaction media .

Q. How can researchers assess the compound’s potential for off-target interactions in biological assays?

  • Methodological Answer :

  • Molecular Docking : Screen against homology models of GPCRs (e.g., serotonin receptors) using AutoDock Vina. Prioritize targets with binding affinities < −8 kcal/mol .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify Phase I metabolites via UPLC-QTOF-MS .

Methodological Resources

TechniqueApplication ExampleKey References
DFT CalculationsReaction mechanism prediction
LC-MS/MSDegradation product identification
Variable-Temperature NMRConformational dynamics analysis
Flow Reactor DesignScalable synthesis optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.